1-Carbamoyl-3-propylurea
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Overview
Description
1-Carbamoyl-3-propylurea is a chemical compound with the molecular formula C5H12N2O2 It is a derivative of urea, characterized by the presence of a carbamoyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carbamoyl-3-propylurea can be synthesized through several methods. One common approach involves the reaction of propylamine with urea under controlled conditions. The reaction typically occurs in a solvent such as ethanol or water, with the mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, catalysts such as indium triflate can be employed to improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoyl-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carbamates and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Carbamoyl-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1-carbamoyl-3-propylurea exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins, leading to modifications that alter their function .
Comparison with Similar Compounds
- 1-Carbamoyl-3-methylurea
- 1-Carbamoyl-3-ethylurea
- 1-Carbamoyl-3-butylurea
Comparison: 1-Carbamoyl-3-propylurea is unique due to its specific propyl chain, which can influence its reactivity and interactions compared to other similar compounds. For example, the length and branching of the alkyl chain can affect the compound’s solubility, stability, and binding affinity to molecular targets .
Properties
CAS No. |
44918-10-7 |
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Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-carbamoyl-3-propylurea |
InChI |
InChI=1S/C5H11N3O2/c1-2-3-7-5(10)8-4(6)9/h2-3H2,1H3,(H4,6,7,8,9,10) |
InChI Key |
FCKJWEBXQFCMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC(=O)N |
Origin of Product |
United States |
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